5,6-Dichlorobenzo[d][1,3]dioxol-2-one
Description
Properties
Molecular Formula |
C7H2Cl2O3 |
|---|---|
Molecular Weight |
204.99 g/mol |
IUPAC Name |
5,6-dichloro-1,3-benzodioxol-2-one |
InChI |
InChI=1S/C7H2Cl2O3/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H |
InChI Key |
NHTFQWDGSTYLEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Chlorination of 1,3-Benzodioxole
One of the most common synthetic routes to 5,6-Dichlorobenzo[d]dioxol-2-one involves the selective chlorination of 1,3-benzodioxole. This method uses chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to achieve selective substitution at the 5 and 6 positions of the benzodioxole ring.
- Reaction Conditions: Typically, the reaction is carried out under anhydrous conditions with temperature control to avoid over-chlorination or side reactions.
- Selectivity: The use of specific chlorinating agents and reaction parameters ensures selective dichlorination without affecting the dioxole ring integrity.
- Industrial Scale: In industrial production, continuous flow reactors are often employed to optimize reaction time, temperature, and reagent feed rates, improving yield and purity.
Acid-Catalyzed Cyclization Using Tetraalkyl Orthocarbonates
An alternative and improved process involves the reaction of 4,5-dichlorobenzene-1,2-diamine with tetraalkyl orthocarbonates (e.g., tetraethyl orthocarbonate) in the presence of an acid catalyst. This method proceeds via intermediate formation of 5,6-dichloro-2-ethoxy-1H-benzo[d]imidazole, which upon further acid treatment yields 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one, a closely related compound that can be converted to the target dioxol-2-one derivative.
- Acid Catalysts: Both inorganic acids (hydrochloric acid, sulfuric acid, phosphoric acid) and organic acids (acetic acid, trifluoroacetic acid, p-toluene sulfonic acid) have been used effectively.
- One-Pot Reaction: The process can be conducted as a one-pot reaction, enhancing efficiency and reducing purification steps.
- Solvent Use: The reaction can be performed in solvents or under solvent-free conditions, depending on scale and desired purity.
Other Synthetic Routes and Modifications
- Substitution Reactions: The chlorine atoms in 5,6-Dichlorobenzo[d]dioxol-2-one can be substituted with other functional groups via nucleophilic substitution, using reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
- Oxidation and Reduction: The compound can be oxidized to quinones or reduced to dechlorinated derivatives, which may serve as intermediates for further synthetic applications.
- Data Table: Summary of Preparation Methods
- The chlorination method is well-established and provides a straightforward route to 5,6-Dichlorobenzo[d]dioxol-2-one with good selectivity and yield. Control of reaction parameters is crucial to avoid over-chlorination or ring degradation.
- The acid-catalyzed cyclization using tetraalkyl orthocarbonates represents an improved synthetic approach, offering operational simplicity through one-pot reactions and flexibility in acid catalysts and solvents. This method is particularly advantageous for industrial-scale synthesis due to its scalability and reduced purification requirements.
- Functionalization via substitution reactions expands the utility of 5,6-Dichlorobenzo[d]dioxol-2-one as a versatile intermediate in organic synthesis.
- Oxidation and reduction reactions provide access to related compounds, enabling further chemical transformations and applications.
The preparation of 5,6-Dichlorobenzo[d]dioxol-2-one can be achieved through multiple synthetic routes, each with distinct advantages depending on the scale and desired application. The chlorination of 1,3-benzodioxole remains a classical method, while acid-catalyzed cyclization with tetraalkyl orthocarbonates offers a modern, efficient alternative suitable for industrial production. Understanding these methods and their reaction conditions allows for optimized synthesis tailored to specific research or manufacturing needs.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichlorobenzo[d][1,3]dioxol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield hydroxyl-substituted derivatives .
Scientific Research Applications
5,6-Dichlorobenzo[d][1,3]dioxol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6-Dichlorobenzo[d][1,3]dioxol-2-one involves its interaction with specific molecular targets. The chlorine atoms and the dioxole ring contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Benzo[d][1,3]dioxol-2-one (Parent Compound)
- Structure : The parent compound lacks chlorine substituents. Its molecular formula is C₇H₄O₃, with a molar mass of 136.1 g/mol .
- Properties : It exists as a powder, stable at 2–8°C. Reactivity with strong oxidizers may release CO/CO₂ .
- Applications : Used as a building block for synthesizing more complex heterocycles.
- Key Difference : The absence of chlorine substituents reduces steric and electronic effects compared to the dichloro derivative.
5,6-Dichlorobenzo[d][1,3]dioxole (CAS 6120-31-6)
- Structure : Features two chlorine atoms at the 5- and 6-positions but lacks the ketone group. Molecular formula: C₇H₄Cl₂O₂ (MW 191.01 g/mol) .
- Properties : Solubility in organic solvents (e.g., DMSO) and stability at room temperature (RT) make it suitable for laboratory use. Storage recommendations include RT or -20°C for long-term preservation .
- Applications : Intermediate in agrochemical and pharmaceutical synthesis.
- Key Difference : The absence of the ketone group alters reactivity, particularly in oxidation and nucleophilic addition reactions.
5,6-Dimethylbenzo[d][1,3]oxatellurole
- Structure : Replaces oxygen in the dioxolane ring with tellurium and adds methyl groups at the 5- and 6-positions. Orthogonal crystal symmetry (P21212) with Te–O folding .
- Properties : Enhanced π-stacking due to tellurium’s polarizability. Weak Te–Te interactions (3.7191 Å) influence solid-state packing .
- Applications: Potential enzyme inhibitor and antioxidant, mimicking glutathione peroxidase .
- Key Difference : The tellurium atom and methyl substituents confer distinct electronic and steric profiles compared to chloro-ketone derivatives.
5,6-Dichlorobenzo[c][1,2,5]thiadiazole (CAS 17821-93-1)
- Structure : Replaces the dioxolane ring with a thiadiazole (N–S–N) ring. Molecular formula: C₆H₂Cl₂N₂S (MW 205.06 g/mol) .
- Properties : Higher polarity due to the thiadiazole ring, impacting solubility in polar solvents.
- Applications : Used in materials science and as a ligand in coordination chemistry.
- Key Difference : The thiadiazole ring introduces nitrogen and sulfur atoms, altering redox behavior and coordination chemistry.
Physicochemical and Functional Comparison
*Estimated based on analogous dioxolane/dioxolone compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
